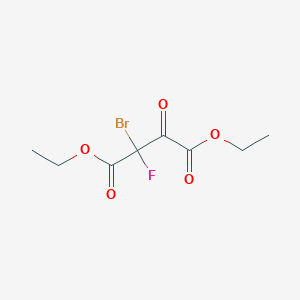
4,5-Dichloro-3-methylthiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-3-methylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C6H4Cl2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-3-methylthiophene-2-carbaldehyde typically involves the chlorination of 3-methylthiophene-2-carbaldehyde. The reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 4 and 5 positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dichloro-3-methylthiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 4,5-Dichloro-3-methylthiophene-2-carboxylic acid.
Reduction: 4,5-Dichloro-3-methylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,5-Dichloro-3-methylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4,5-Dichloro-3-methylthiophene-2-carbaldehyde depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the aldehyde group and the electron-withdrawing effects of the chlorine atoms. These features make it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
3-Methyl-2-thiophenecarboxaldehyde: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
2,5-Dichloro-3-methylthiophene: Similar structure but lacks the aldehyde group, limiting its use in reactions requiring this functional group.
Uniqueness: 4,5-Dichloro-3-methylthiophene-2-carbaldehyde is unique due to the combination of the aldehyde group and the chlorine substituents, which enhance its reactivity and make it a valuable intermediate in various synthetic pathways .
Propriétés
Formule moléculaire |
C6H4Cl2OS |
|---|---|
Poids moléculaire |
195.07 g/mol |
Nom IUPAC |
4,5-dichloro-3-methylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C6H4Cl2OS/c1-3-4(2-9)10-6(8)5(3)7/h2H,1H3 |
Clé InChI |
NFFQEASDFHEFTF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1Cl)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)

![tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)

